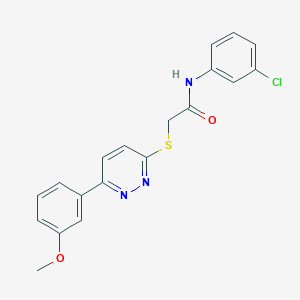

N-(3-chlorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O2S/c1-25-16-7-2-4-13(10-16)17-8-9-19(23-22-17)26-12-18(24)21-15-6-3-5-14(20)11-15/h2-11H,12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOBPPUBOPHIJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine.

Substitution Reactions:

Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with a suitable thiol reagent under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and the pyridazine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-(3-chlorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide has several scientific research applications:

Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, emphasizing substituent effects, synthetic pathways, and reported bioactivities.

Structural Analogues with Pyridazine/Pyridine Cores

2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a)

- Structure : Shares the N-(3-chlorophenyl)acetamide backbone but replaces the pyridazine ring with a benzofuran-oxadiazole system.

- Bioactivity : Exhibited potent antimicrobial activity against bacterial and fungal strains, attributed to the thioether linkage and electron-deficient aromatic systems .

- Key Difference : The benzofuran-oxadiazole moiety may enhance π-π stacking interactions compared to the pyridazine core in the target compound.

- 2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) Structure: Features a pyridine ring instead of pyridazine, with a 3-cyanophenyl substituent. Bioactivity: Demonstrated strong binding affinity (−22 kcal/mol) to SARS-CoV-2 main protease, mediated by interactions with HIS163 and ASN142 . Key Difference: The pyridazine ring in the target compound may offer distinct hydrogen-bonding capabilities due to its two adjacent nitrogen atoms.

Thioacetamide Derivatives with Heterocyclic Substituents

- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Structure: Contains dual thiophene rings instead of pyridazine and a 3-cyano group. Synthesis: Produced via a two-step activation of 2-(thiophen-2-yl)acetic acid . Key Difference: The electron-rich thiophene system likely increases solubility but reduces metabolic stability compared to the chlorophenyl-pyridazine framework.

- 2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a) Structure: Utilizes a quinoxaline-pyrimidine hybrid core with a 4-chlorophenyl group. Key Difference: The extended aromatic system in 4a may facilitate intercalation or planar binding modes, unlike the pyridazine-based target compound.

Substituent-Driven Pharmacological Effects

- Role of 3-Methoxyphenyl Group : The methoxy group in the target compound’s pyridazine ring could enhance lipophilicity and membrane permeability compared to simpler phenyl substituents (e.g., 4-methylphenyl in 2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide ).

- Impact of 3-Chlorophenyl vs. 4-Bromophenyl: Analogues like AMC3 (N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide) show that halogen positioning influences receptor selectivity, with bromine offering greater steric bulk than chlorine .

Biological Activity

N-(3-chlorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide is a thioamide compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, including its synthesis, mechanism of action, and therapeutic potential, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a thioacetamide structure with a chlorophenyl and methoxyphenyl substituent on a pyridazine core. Its molecular formula is , with a molecular weight of approximately 345.85 g/mol. The presence of the chlorine atom is significant for its biological activity, often enhancing the lipophilicity and reactivity of the compound.

Biological Activity Overview

This compound has been investigated for various biological activities:

-

Antitumor Activity :

- Recent studies have shown that derivatives of pyridazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the micromolar range against A549 lung cancer cells, indicating promising antitumor properties .

- Anticonvulsant Activity :

-

Antimicrobial Activity :

- The thioamide moiety has been associated with antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that compounds containing thioamide groups can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) reported as low as 31.25 µg/mL .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : The thioamide group may interact with essential enzymes in microbial cells or cancer cells, leading to disruption of metabolic processes.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to cell death.

Research Findings and Case Studies

Several studies have explored the biological activity of similar compounds:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Xia et al. (2022) | Pyrazole derivative | Antitumor | 49.85 µM |

| Fan et al. (2022) | Hydrazone derivative | Cytotoxicity (A549) | 26 µM |

| Liaras et al. (2014) | Thiazole derivative | Antibacterial | MIC 31.25 µg/mL |

These studies illustrate the potential of structurally related compounds in various therapeutic areas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.